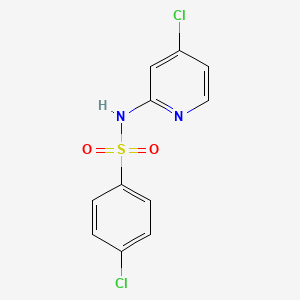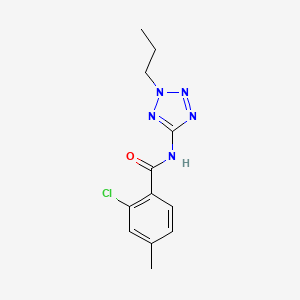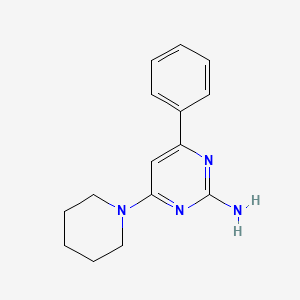
4-chloro-N-(4-chloro-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-chloro-2-pyridinyl)benzenesulfonamide, commonly referred to as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a sulfonamide-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of CPB is not fully understood, but research suggests that it acts by inhibiting various enzymes and signaling pathways. In cancer cells, CPB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CPB has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. In autoimmune disorders, CPB has been shown to inhibit the activity of B cells, which are responsible for the production of autoantibodies.
Biochemical and Physiological Effects
CPB has been shown to have various biochemical and physiological effects. In cancer cells, CPB has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In inflammation, CPB has been shown to inhibit the production of pro-inflammatory cytokines and reduce tissue damage. In autoimmune disorders, CPB has been shown to inhibit the production of autoantibodies and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CPB has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, CPB also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, CPB has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
For research on CPB include the development of novel derivatives, the identification of new targets, and the combination with other drugs for more effective treatments.
Méthodes De Synthèse
CPB can be synthesized using various methods, including the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reduced using a suitable reducing agent to yield CPB. Other methods of synthesis include the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonamide in the presence of a base, and the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonamide in the presence of a catalyst.
Applications De Recherche Scientifique
CPB has been extensively studied for its potential applications in various fields. In cancer research, CPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CPB has also been studied for its anti-inflammatory properties, with research indicating that it can inhibit the production of pro-inflammatory cytokines. In autoimmune disorders, CPB has been shown to inhibit the production of autoantibodies, thereby reducing inflammation and tissue damage.
Propriétés
IUPAC Name |
4-chloro-N-(4-chloropyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-1-3-10(4-2-8)18(16,17)15-11-7-9(13)5-6-14-11/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBTZMAYDAQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)

![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)
![ethyl 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5786791.png)

![{5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5786810.png)
![4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5786825.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5786832.png)